silane](/img/structure/B11744442.png)
[2-(Cyclohex-3-en-1-yl)ethyl](3,3-dichloroprop-2-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(环己-3-烯-1-基)乙基]硅烷是一种有机硅化合物,其特征在于存在一个环己烯环和一个连接到硅原子的二氯丙烯基。
准备方法
合成路线和反应条件
[2-(环己-3-烯-1-基)乙基]硅烷的合成通常涉及氢硅化反应。 此过程包括硅氢键在不饱和碳碳键上的加成。 该反应可由铂或铑等过渡金属催化。
氢硅化反应:
工业生产方法
在工业环境中,[2-(环己-3-烯-1-基)乙基]硅烷的生产可以使用连续流反应器进行放大。 这些反应器允许对反应条件进行精确控制,从而提高最终产品的产率和纯度。 自动化系统的使用可确保一致的质量并降低污染风险。
化学反应分析
反应类型
[2-(环己-3-烯-1-基)乙基]硅烷会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,从而形成硅醇或硅氧烷衍生物。
还原: 可以使用氢化铝锂等还原剂进行还原反应,从而形成硅烷衍生物。
取代: 亲核取代反应可以在硅原子处发生,其中醇盐或胺等亲核试剂取代氯原子。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂),高锰酸钾 (KMnO₄)。
还原: 氢化铝锂 (LiAlH₄),硼氢化钠 (NaBH₄)。
取代: 醇盐 (RO⁻),胺 (RNH₂)。
主要产物
氧化: 硅醇或硅氧烷衍生物。
还原: 硅烷衍生物。
取代: 烷氧基硅烷,氨基硅烷。
科学研究应用
[2-(环己-3-烯-1-基)乙基]硅烷在科学研究中有多种应用:
材料科学: 用作合成硅基聚合物和树脂的前体,这些聚合物和树脂在涂料、粘合剂和密封剂中具有应用。
有机合成: 用作合成复杂有机分子(包括药物和农用化学品)的试剂。
生物学和医学: 由于其生物相容性,正在研究其在药物递送系统中的潜在用途以及作为生物医学设备的组成部分。
工业: 用于生产特种化学品,并在复合材料制造中用作偶联剂。
作用机制
[2-(环己-3-烯-1-基)乙基]硅烷发挥作用的机制涉及与各种分子靶标的相互作用。 硅原子可以与有机和无机底物形成稳定的键,促进复杂结构的形成。 环己烯环和二氯丙烯基提供了额外的化学修饰位点,增强了该化合物的多功能性。
相似化合物的比较
类似化合物
[2-(环己-3-烯-1-基)乙基]三甲氧基硅烷: 结构相似,但用甲氧基取代了氯原子。
[2-(环己-3-烯-1-基)乙基]三乙氧基硅烷: 含有乙氧基而不是氯原子。
[2-(环己-3-烯-1-基)乙基]三异丙氧基硅烷: 以异丙氧基取代了氯原子。
独特性
[2-(环己-3-烯-1-基)乙基]硅烷的独特性在于它含有二氯丙烯基,与用甲氧基、乙氧基或异丙氧基取代的类似物相比,它具有独特的反应性。 这种独特的结构使其在需要氯功能的特定应用中得以应用,例如在氯化聚合物的合成中或作为有机合成的中间体。
属性
分子式 |
C11H18Cl2Si |
|---|---|
分子量 |
249.25 g/mol |
IUPAC 名称 |
2-cyclohex-3-en-1-ylethyl(3,3-dichloroprop-2-enyl)silane |
InChI |
InChI=1S/C11H18Cl2Si/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-2,7,10H,3-6,8-9,14H2 |
InChI 键 |
ZEQFMCPRRBZNRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC=C1)CC[SiH2]CC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


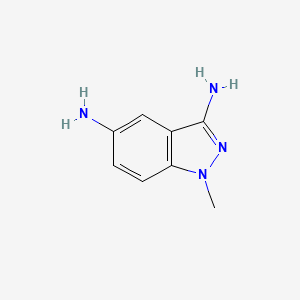
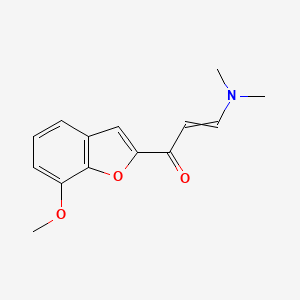
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744373.png)
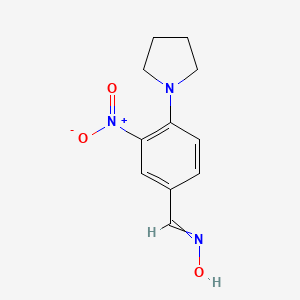

![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744393.png)
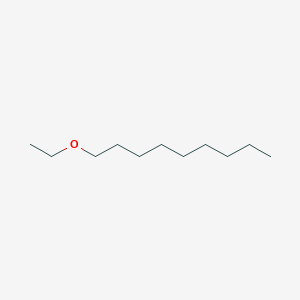
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)
![1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744420.png)
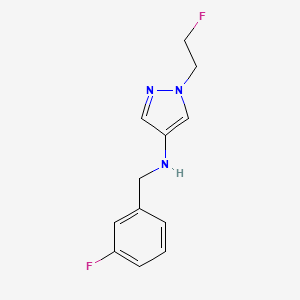
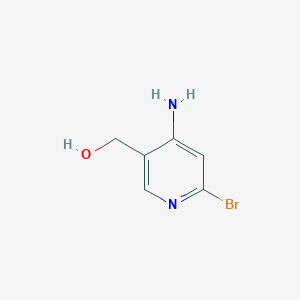
![3-Methoxy-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-4-amine](/img/structure/B11744427.png)
![1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine](/img/structure/B11744433.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
